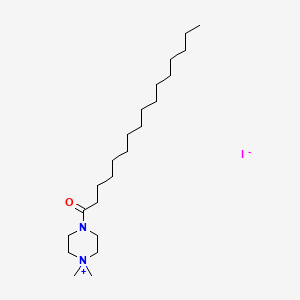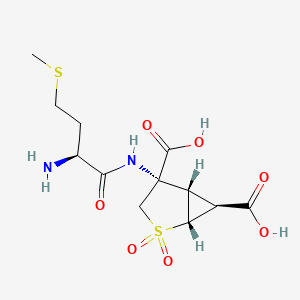
JTE 907
概要
説明
JTE-907は、主にカンナビノイド受容体2型(CB2)の逆アゴニストとしての役割で知られる、科学研究で使用される化合物です。この化合物は、動物実験において有意な抗炎症作用を示しており、それはCB2受容体と免疫グロブリンE(IgE)との相互作用によって媒介されると考えられています .
準備方法
合成経路と反応条件
JTE-907の合成には、キノリン誘導体であるコア構造の調製から始まる、複数のステップが含まれます。主なステップは以下の通りです。
キノリンコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
官能基化: キノリン環の特定の位置にメトキシ基とペンチロキシ基を導入します。
カルボキサミド形成: 最後のステップでは、適切なアミンとキノリン誘導体を適切な条件下で反応させることによって、カルボキサミド基を形成します.
工業的生産方法
JTE-907の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業グレードの試薬の使用、一貫した品質と収量を確保するための大型反応器の使用が含まれます。
化学反応の分析
反応の種類
JTE-907は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、キノリン環の官能基を修飾するために使用できます。
置換: メトキシ基とペンチロキシ基は、適切な試薬を使用して他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 様々な求核剤を、目的の官能基に応じて、置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたJTE-907の様々な誘導体が含まれ、これらはさらなる研究開発に使用できます。
科学研究への応用
JTE-907は、次のような幅広い科学研究への応用があります。
化学: CB2受容体リガンドの構造活性相関を研究するためのツールとして使用されます。
生物学: 炎症や免疫応答を含む、様々な生物学的プロセスにおけるCB2受容体の役割を理解するための研究に使用されます。
医学: 炎症や免疫系疾患を含む疾患に対する潜在的な治療効果について調査されています。
科学的研究の応用
JTE-907 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of CB2 receptor ligands.
Biology: Employed in research to understand the role of CB2 receptors in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and immune system disorders.
作用機序
JTE-907は、CB2受容体で逆アゴニストとして作用することで効果を発揮します。これは、CB2受容体に結合して、アゴニストとは反対の応答を誘発することを意味します。JTE-907とCB2受容体の相互作用は、環状アデノシン一リン酸(cAMP)レベルの低下につながり、これは炎症や免疫応答に関与する様々な下流シグナル伝達経路を調節します .
類似化合物との比較
類似化合物
SR144528: 同様の抗炎症効果を持つ、別の選択的なCB2受容体逆アゴニスト。
AM630: 比較可能な薬理学的特性を持つ、CB2受容体アンタゴニスト。
WIN55212-2: CB2受容体にも相互作用する、非選択的なカンナビノイド受容体アゴニスト。
JTE-907の独自性
JTE-907は、CB2受容体に対する高い選択性と強力な抗炎症効果によって特徴付けられます。他のいくつかのCB2受容体リガンドとは異なり、JTE-907は、中枢神経系に対する影響が最小限であることが示されており、中枢性副作用なしに末梢のCB2受容体機能を研究するための貴重なツールとなっています .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJFFFXJYFVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010010 | |
| Record name | JTE-907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282089-49-0 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JTE-907 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-907 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTE-907 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTE-907 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)



![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)


